
Caracemide
概要
説明
カラセミドは、アセトヒドロキサム酸から誘導された、潜在的な抗腫瘍活性を有する薬剤です。リボヌクレオチドレダクターゼを阻害することにより、DNA合成の低下と腫瘍の増殖抑制をもたらします。 さらに、アセチルコリンエステラーゼを阻害します 。 カラセミドは、DNA合成を阻害する能力から、癌治療への潜在的な利用について研究されています .
準備方法
合成経路と反応条件
カラセミドは、ダウケミカル社によって合成されています。 合成には、アセトヒドロキサム酸とメチルイソシアネートを反応させて、N-アセチル-N,O-ジ(メチルカルバモイル)ヒドロキシルアミンを生成する反応が含まれます 。反応条件は通常、反応を促進するために、制御された温度と溶媒の使用を含みます。
工業的製造方法
カラセミドの工業的製造には、実験室での合成と同様の反応条件を使用した大規模合成が含まれます。 このプロセスには、臨床使用における有効性と安全性を確保するための最終生成物の精製が含まれます .
化学反応の分析
Metabolic Release of Methyl Isocyanate
Caracemide undergoes hydrolysis in vivo to release methyl isocyanate (MIC), a reactive intermediate. In rat studies:
-
54.0 ± 5.5% of a 6.6 mg/kg dose was excreted as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) within 24 hours .
-
AMCC formation confirms MIC release, as it is a known urinary metabolite of MIC .
This reaction occurs via cleavage of both carbamate groups:
Isotopic Labeling Studies
Deuterium-labeled this compound ([carbamoyloxy-H]this compound) revealed contributions to AMCC from:
Carbamate Group | Contribution to AMCC |
---|---|
O-Methylcarbamoyl | 72% |
N-Methylcarbamoyl | 28% |
This demonstrates dual reactivity of this compound’s carbamate side chains .
Structural Influence on Reactivity
Crystallographic studies of analogs like N-acetyl-N,O-di(propylcarbamoyl)hydroxylamine show:
The parent compound’s structure facilitates MIC release through steric and electronic effects.
Implications for Biological Activity
科学的研究の応用
Caracemide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is studied for its effects on cellular processes, particularly DNA synthesis and enzyme inhibition.
作用機序
カラセミドは、DNA合成に不可欠な酵素であるリボヌクレオチドレダクターゼを阻害することにより、その効果を発揮します。この阻害は、DNA合成の低下と腫瘍の増殖抑制につながります。 カラセミドは、アセチルコリンエステラーゼも阻害し、これが中枢神経系の毒性に関与している可能性があります 。 カラセミドの分子標的には、リボヌクレオチドレダクターゼのより大きな構成タンパク質R1が含まれます .
類似化合物の比較
類似化合物
ヒドロキシウレア: 癌治療に使用されるもう1つのリボヌクレオチドレダクターゼ阻害剤。
ゲムシタビン: DNA合成を阻害するヌクレオシドアナログ。
フルオロウラシル: DNA合成を阻害する代謝拮抗剤.
独自性
カラセミドは、リボヌクレオチドレダクターゼとアセチルコリンエステラーゼの両方を阻害するという、独自の特性を持っています。 この二重作用は、強力な抗腫瘍剤にする一方で、中枢神経系の毒性にも寄与しています .
類似化合物との比較
Similar Compounds
Hydroxyurea: Another ribonucleotide reductase inhibitor used in cancer treatment.
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
Fluorouracil: An antimetabolite that interferes with DNA synthesis.
Uniqueness
Caracemide is unique due to its dual inhibition of ribonucleotide reductase and acetylcholinesterase. This dual action makes it a potent antineoplastic agent but also contributes to its central nervous system toxicity .
生物活性
Caracemide, a compound derived from acetohydroxamic acid, has garnered attention due to its potential antineoplastic activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.
This compound is chemically classified as CHNO and functions primarily as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair processes. This mechanism positions this compound as a potential therapeutic agent in cancer treatment, particularly in tumors with high proliferative rates.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inhibiting tumor growth in vitro, demonstrating pronounced activity against breast cancer cell lines such as MDA-MB-231 and MCF7. The cytotoxicity was assessed using the five-dose assay method, revealing a strong correlation between this compound concentration and cell viability reduction.
Table 1: Cytotoxic Activity of this compound Against Breast Cancer Cell Lines
Cell Line | IC (µM) | Sensitivity Ranking |
---|---|---|
MDA-MB-231 | 176 ± 5 | High |
MCF7 | 169 ± 3 | High |
T-47D | 139 ± 8 | Moderate |
HS 578T | 103 ± 17 | Low |
BT-549 | 55 ± 19 | Very Low |
Case Studies and Research Findings
- Metabolic Fate Study : A pivotal study investigated the metabolic fate of this compound in rats, providing evidence for the release of methyl isocyanate in vivo. This finding suggests that this compound may undergo metabolic transformations that could influence its therapeutic efficacy and safety profile .
- Inhibition of Ribonucleotide Reductase : Another significant study focused on this compound’s role as a site-specific irreversible inhibitor of Escherichia coli ribonucleotide reductase. This research underscores the compound's potential to selectively target cancer cells by disrupting their nucleotide synthesis pathways .
- Comparative Efficacy : In comparative studies with other anticancer agents, this compound demonstrated synergistic effects when combined with established chemotherapeutics such as tamoxifen and aclacinomycin A. The combination therapy enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for future clinical applications .
特性
IUPAC Name |
[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAJLFHWXNPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)NC)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231099 | |
Record name | Caracemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |
Record name | CARACEMIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
81424-67-1 | |
Record name | Caracemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caracemide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caracemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Caracemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。